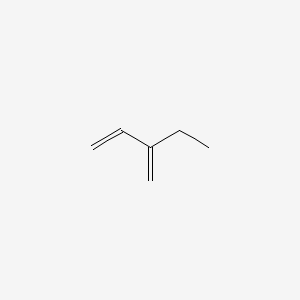

2-Ethyl-1,3-butadiene

説明

Contextual Significance of Substituted 1,3-Butadienes in Organic Synthesis and Materials Science

In the realm of organic synthesis, substituted 1,3-butadienes are highly valued for their participation in pericyclic reactions, most notably the Diels-Alder reaction. masterorganicchemistry.comlibretexts.org This powerful carbon-carbon bond-forming reaction allows for the construction of six-membered rings with a high degree of stereocontrol, a crucial step in the synthesis of many natural products and pharmaceuticals. nih.gov The nature of the substituent on the diene can significantly influence the rate and selectivity of the Diels-Alder reaction. masterorganicchemistry.com Electron-donating groups, such as the ethyl group in 2-ethyl-1,3-butadiene, can increase the electron density of the diene system, making it more reactive towards electron-deficient dienophiles. masterorganicchemistry.com

In materials science, substituted 1,3-butadienes are key monomers for the synthesis of synthetic rubbers and other polymeric materials. mdpi.com The polymerization of these dienes can lead to materials with a wide range of properties, from elastomers to tough plastics. mdpi.com The substituent group can impact the polymerization process itself, including the choice of catalyst and reaction conditions, as well as the final properties of the polymer, such as its thermal stability, mechanical strength, and chemical resistance. mdpi.commdpi.com For instance, the incorporation of functional groups can enhance the performance of synthetic rubbers used in applications like tires and toughened plastics. mdpi.com

Research Trajectories and Scope for this compound

Research concerning this compound is primarily focused on its application in two main areas: polymerization and as a diene in Diels-Alder reactions.

Polymerization: The polymerization of this compound is an active area of investigation, with a focus on developing catalysts that can control the microstructure of the resulting poly(this compound). The arrangement of the monomer units in the polymer chain (e.g., 1,4-cis, 1,4-trans, or 1,2-addition) significantly affects the material's properties. For example, high cis-1,4 content generally imparts elastomeric properties, while other microstructures can lead to more plastic-like materials. rsc.orgscielo.org.mx Research in this area involves exploring various catalyst systems, including those based on transition metals like neodymium, cobalt, and nickel, to achieve high stereoselectivity. mdpi.comrsc.orgscielo.org.mx The resulting polymers are of interest for applications requiring materials with tailored mechanical and thermal properties.

Diels-Alder Reactions: In organic synthesis, this compound serves as a readily available diene for the construction of complex cyclic molecules. The ethyl group at the 2-position influences the regioselectivity and stereoselectivity of the Diels-Alder reaction. cdnsciencepub.com Researchers are exploring its reactions with a variety of dienophiles to synthesize substituted cyclohexene (B86901) derivatives, which can serve as versatile intermediates for the synthesis of a wide range of target molecules. researchgate.net The stereochemical outcome of these reactions is of particular interest, as it allows for the creation of multiple stereocenters in a single step. libretexts.org

The continued exploration of this compound in these areas holds promise for the development of new materials with enhanced performance characteristics and for the efficient synthesis of complex organic molecules with potential applications in medicine and other fields.

Structure

3D Structure

特性

CAS番号 |

3404-63-5 |

|---|---|

分子式 |

C6H10 |

分子量 |

82.14 g/mol |

IUPAC名 |

3-methylidenepent-1-ene |

InChI |

InChI=1S/C6H10/c1-4-6(3)5-2/h4H,1,3,5H2,2H3 |

InChIキー |

IGLWCQMNTGCUBB-UHFFFAOYSA-N |

SMILES |

CCC(=C)C=C |

正規SMILES |

CCC(=C)C=C |

他のCAS番号 |

3404-63-5 |

製品の起源 |

United States |

Mechanistic Investigations of 2 Ethyl 1,3 Butadiene Reactivity

Cycloaddition Reaction Mechanisms Involving 2-Ethyl-1,3-butadiene

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic organic chemistry for the construction of six-membered rings. sigmaaldrich.com The reaction of this compound with various dienophiles serves as an excellent case study for understanding the subtleties of this powerful transformation.

Diels-Alder Reactions: Regioselectivity and Stereochemical Control

The regioselectivity of the Diels-Alder reaction between an unsymmetrical diene, such as this compound, and an unsymmetrical dienophile is dictated by the electronic properties of the substituents on both reactants. The ethyl group at the C2 position of the diene is an electron-donating group, which increases the electron density of the diene system and enhances its reactivity towards electron-poor dienophiles. chemistrysteps.com

This electronic perturbation leads to a preference for the formation of the "para" regioisomer. In the reaction of this compound with an electron-deficient alkene like methyl acrylate, the major product is the one where the ethyl group and the ester group are in a 1,4-relationship in the resulting cyclohexene (B86901) ring. masterorganicchemistry.com This preference can be rationalized by considering the resonance structures of the diene, which show a higher electron density at the C1 and C4 positions. The dienophile, being electron-deficient, will preferentially align to facilitate bond formation between the more nucleophilic carbon of the diene (C1) and the more electrophilic carbon of the dienophile.

The Diels-Alder reaction is also highly stereospecific. The stereochemistry of the dienophile is retained in the product. libretexts.org For instance, if a cis-dienophile is used, the substituents on the dienophile will be cis in the final product. Similarly, a trans-dienophile will lead to a trans arrangement of substituents in the cyclohexene ring. libretexts.org

[2+4] Cycloaddition Pathways and Dienophile Interactions

The [2+4] cycloaddition, or Diels-Alder reaction, proceeds through a concerted pericyclic transition state. wolfram.com This means that the new sigma bonds are formed simultaneously, albeit not necessarily to the same extent at all points along the reaction coordinate. The interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile is the key orbital interaction that governs the reaction.

The electron-donating ethyl group on this compound raises the energy of the diene's HOMO, bringing it closer in energy to the LUMO of an electron-deficient dienophile. This smaller energy gap leads to a stronger interaction and a faster reaction rate. The coefficients of the HOMO of the diene are largest at the C1 and C4 positions, further explaining the observed regioselectivity.

Below is a representative data table illustrating the regioselectivity in the Diels-Alder reaction of 2-substituted butadienes with a generic electron-deficient dienophile.

| Diene | Dienophile | Major Regioisomer | Minor Regioisomer | Reference |

|---|---|---|---|---|

| 2-Methyl-1,3-butadiene | Methyl Acrylate | "Para" Product | "Meta" Product | study.com |

| This compound | Methyl Acrylate | "Para" Product (Predicted) | "Meta" Product (Predicted) | General Principle masterorganicchemistry.com |

Influence of Substituent Effects on Pericyclic Reactivity

The ethyl group in this compound exerts both electronic and steric effects on the pericyclic reactivity. Electronically, as an electron-donating group, it accelerates the reaction with electron-withdrawing group-substituted dienophiles. chemistrysteps.com This is a general trend observed in Diels-Alder reactions; electron-donating groups on the diene and electron-withdrawing groups on the dienophile lower the activation energy of the reaction.

Sterically, the ethyl group can influence the diene's ability to adopt the necessary s-cis conformation for the Diels-Alder reaction to occur. While acyclic dienes generally favor the more stable s-trans conformation, they must rotate into the s-cis conformation to react. A bulky substituent at the C2 position can potentially hinder this rotation, although for an ethyl group, this effect is generally not significant enough to prevent the reaction.

Electrophilic Addition Pathways of this compound

The reaction of conjugated dienes with electrophiles, such as hydrohalic acids, proceeds through a different mechanistic pathway than cycloadditions. These reactions are characterized by the formation of carbocation intermediates and can lead to a mixture of products.

Hydrohalogenation Reaction Regiochemistry and Kinetic Control

The addition of a hydrohalic acid (HX) to this compound is initiated by the protonation of one of the double bonds. According to Markovnikov's rule, the proton will add to the carbon atom that results in the formation of the most stable carbocation. In the case of this compound, protonation at the C1 position leads to the formation of a tertiary allylic carbocation, which is highly stabilized by both the inductive effect of the ethyl group and resonance delocalization of the positive charge.

This resonance-stabilized carbocation has two electrophilic centers: the tertiary carbon (C2) and the primary carbon (C4). The subsequent attack by the halide ion (X⁻) can occur at either of these positions, leading to the formation of two constitutional isomers: the 1,2-addition product and the 1,4-addition product.

The ratio of these products is often dependent on the reaction temperature, a phenomenon known as kinetic versus thermodynamic control. askthenerd.comyoutube.com At lower temperatures, the reaction is under kinetic control, and the major product is the one that is formed faster. This is typically the 1,2-adduct, as the halide ion attacks the tertiary carbocation, which bears a greater share of the positive charge. At higher temperatures, the reaction is under thermodynamic control, and the more stable product is favored. The 1,4-adduct, which is a more substituted and therefore more stable alkene, is often the major product under these conditions. askthenerd.comyoutube.com

The following table provides illustrative data for the hydrobromination of a similar substituted diene, 2-ethyl-1,3-pentadiene, which demonstrates the principle of kinetic and thermodynamic control.

| Reactant | Reagent | Temperature (°C) | 1,2-Adduct (%) | 1,4-Adduct (%) | Control | Reference |

|---|---|---|---|---|---|---|

| 2-Ethyl-1,3-pentadiene | HBr | -55 | 78 | 22 | Kinetic | chegg.com |

| 2-Ethyl-1,3-pentadiene | HBr | 25 | 26 | 74 | Thermodynamic | chegg.com |

Carbocation Intermediate Stability and Rearrangements

The stability of the carbocation intermediate is the paramount factor determining the outcome of electrophilic additions to this compound. The initial protonation overwhelmingly favors the formation of the tertiary allylic carbocation due to its significant stability.

Carbocation rearrangements are a possibility in electrophilic additions if a more stable carbocation can be formed through a 1,2-hydride or 1,2-alkyl shift. libretexts.org However, in the case of the tertiary allylic carbocation formed from this compound, a rearrangement is unlikely as it would lead to a less stable secondary or primary carbocation. Therefore, the product distribution is primarily a result of the competition between the 1,2- and 1,4-addition pathways from the initially formed, most stable carbocation intermediate.

Advanced Chemical Transformations and Derivatizations of this compound

Metal-Catalyzed Coupling and Functionalization Reactions

Metal-catalyzed reactions of conjugated dienes are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the electron-donating ethyl group at the 2-position of the 1,3-butadiene (B125203) skeleton is expected to influence the regioselectivity and reactivity of these transformations.

Palladium-Catalyzed Telomerization: The palladium-catalyzed telomerization of 1,3-dienes with nucleophiles, such as alcohols or water, is a well-established industrial process. For 1,3-butadiene, this reaction typically yields octadienyl derivatives. In the case of this compound, the ethyl group would likely direct the regioselectivity of the nucleophilic attack on the intermediate π-allyl palladium complex. Steric hindrance from the ethyl group would be expected to favor the formation of products where the nucleophile adds to the less substituted end of the dienyl system. However, specific catalyst systems and reaction conditions can significantly alter this selectivity.

Nickel-Catalyzed Hydrocyanation: The nickel-catalyzed addition of hydrogen cyanide across a double bond is a key step in the industrial production of adiponitrile (B1665535) from 1,3-butadiene. The regioselectivity of this reaction is highly dependent on the ligand environment of the nickel catalyst and the substitution pattern of the diene. For this compound, the electronic effect of the ethyl group would likely favor the formation of an intermediate where the cyano group is placed at the C1 position, following Markovnikov-type addition to the C1-C2 double bond or anti-Markovnikov addition to the C3-C4 double bond after initial hydrometallation. The interplay of steric and electronic factors would be critical in determining the final product distribution.

Platinum-Catalyzed Hydrosilylation: Platinum complexes are effective catalysts for the hydrosilylation of dienes, leading to the formation of allylsilanes. The regioselectivity of this reaction is influenced by both the steric bulk of the silyl (B83357) group and the substitution on the diene. With this compound, it is anticipated that the hydrosilylation would preferentially occur at the less sterically hindered C3-C4 double bond. The major product would likely be the (E)- or (Z)-1-silyl-3-ethyl-2-butene, depending on the specific platinum catalyst and silane (B1218182) used.

Due to the lack of specific studies on this compound, a data table for its metal-catalyzed reactions cannot be generated at this time.

Radical Addition and Polymerization Initiation Studies

The conjugated diene structure of this compound makes it a suitable monomer for radical polymerization and a substrate for radical addition reactions. The ethyl group is expected to influence the stability of the resulting radical intermediates and the kinetics of these processes.

Radical Addition: The addition of radicals (e.g., thiyl or alkyl radicals) to conjugated dienes can proceed via 1,2- or 1,4-addition pathways. The presence of the ethyl group at the 2-position in this compound would lead to the formation of a substituted allylic radical intermediate. The stability of this intermediate would be enhanced by the electron-donating nature of the ethyl group. It is plausible that 1,4-addition would be the major pathway, leading to the thermodynamically more stable internal double bond.

Polymerization Initiation: this compound can undergo free-radical polymerization, initiated by common radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The ethyl substituent is expected to increase the reactivity of the monomer towards radical attack compared to unsubstituted 1,3-butadiene due to the stabilization of the resulting allylic radical. This enhanced reactivity could lead to a higher rate of polymerization.

In copolymerization, the reactivity ratios of this compound with other monomers (e.g., styrene, methyl methacrylate) would determine the composition and microstructure of the resulting copolymer. The electron-donating ethyl group would likely make this compound a more nucleophilic monomer, influencing its reactivity towards electrophilic radicals.

Specific kinetic data for the radical polymerization of this compound, such as the rate of polymerization or activation energies, are not available in the reviewed literature. Therefore, a data table for these parameters cannot be provided.

Polymerization Dynamics and Advanced Polymeric Materials Derived from 2 Ethyl 1,3 Butadiene

Controlled Polymerization Techniques for 2-Ethyl-1,3-butadiene

Detailed research findings on the application of controlled polymerization techniques to this compound are not presently available. This includes specific kinetic data and microstructure analysis for free-radical, coordination, and anionic polymerization methods.

Free-Radical Polymerization Kinetics and Microstructure Control

No specific studies detailing the kinetics, such as the rate of polymerization and activation energy, for the free-radical polymerization of this compound were identified. Similarly, research on the control of its polymer microstructure (e.g., 1,4-cis, 1,4-trans, and 1,2-vinyl content) under free-radical conditions is absent from the available literature.

Coordination Polymerization with Transition Metal Catalyst Systems

While coordination polymerization is a cornerstone of polybutadiene (B167195) synthesis, yielding materials with high stereoregularity, specific research applying these methods to this compound is not documented. Data on the performance of Ziegler-Natta, metallocene, or other transition metal catalysts in polymerizing this specific monomer, including resulting polymer properties, could not be found.

Anionic Polymerization and Living Polymerization Characteristics

Anionic polymerization is renowned for its ability to produce well-defined polymers with controlled molecular weights and narrow distributions, often exhibiting "living" characteristics. However, the application of this technique to this compound, including kinetic studies and characterization of the resulting polymers, has not been reported in the reviewed literature.

Copolymerization Strategies Involving this compound

The incorporation of this compound into copolymers could theoretically lead to novel materials with tailored properties. However, specific research on its copolymerization behavior is not available.

Copolymerization with Vinyl Monomers and Styrenic Derivatives

There is a lack of published data on the copolymerization of this compound with common vinyl monomers (e.g., acrylates, acrylonitrile) or styrenic monomers. Reactivity ratios, copolymer compositions, and the properties of such copolymers remain uninvestigated.

Terpolymerization and Complex Monomer Incorporation

The synthesis of terpolymers or more complex polymers incorporating this compound alongside other monomers is an area without available research data. The potential for creating novel elastomers or functional materials through such strategies has not been explored in the scientific literature.

Structure-Property Relationships in Poly(this compound) and Copolymers

The introduction of an ethyl group at the 2-position of the butadiene monomer unit has a pronounced effect on the polymer's properties, primarily by influencing the microstructure (the arrangement of cis-1,4, trans-1,4, and 1,2-vinyl units) and increasing steric hindrance along the polymer backbone. These structural modifications, in turn, dictate the material's thermal and mechanical characteristics.

One of the notable effects of incorporating this compound into a polymer chain is the impact on its low-temperature properties. Research has indicated that copolymers of this compound with 1,3-butadiene (B125203) exhibit lower freeze points compared to polybutadiene homopolymers. This suggests that the ethyl side groups disrupt the regular chain packing, hindering crystallization and thereby extending the rubbery plateau to lower temperatures.

The glass transition temperature (Tg), a critical parameter for elastomers, is also significantly influenced by the presence of the 2-ethyl substituent. While specific Tg values for the homopolymer of this compound are not extensively documented in readily available literature, the general principles of polymer science suggest that the bulky ethyl group would increase the Tg compared to unsubstituted polybutadiene. This is due to the increased steric hindrance restricting the rotational freedom of the polymer chain segments. The microstructure of the polybutadiene backbone plays a crucial role, with a higher content of 1,2-vinyl units generally leading to a higher Tg. researchgate.net For instance, cis-1,4-polybutadiene has a very low glass transition temperature, making it highly flexible at low temperatures. mdpi.com

The mechanical properties of polymers derived from this compound are also intrinsically linked to their molecular structure. The presence of the ethyl group can be expected to influence properties such as tensile strength, elongation at break, and modulus. The disruption of chain regularity by the ethyl groups might lead to a lower modulus and higher elongation in the homopolymer compared to a highly regular polybutadiene. However, these same side groups could also act as points of entanglement, potentially increasing the toughness of the material.

To provide a clearer understanding of these relationships, the following data tables summarize key properties of related polybutadienes, offering a comparative context for the anticipated properties of poly(this compound) and its derivatives.

Table 1: Glass Transition Temperatures of Polybutadiene Isomers

| Polymer Microstructure | Glass Transition Temperature (Tg) (°C) |

| cis-1,4-polybutadiene | -102 |

| trans-1,4-polybutadiene | -58 |

| 1,2-polybutadiene (atactic) | -15 |

This table illustrates the significant impact of the polymer's microstructure on its glass transition temperature. It is anticipated that poly(this compound) would exhibit a Tg that is influenced by both its specific microstructure and the presence of the ethyl side group.

Table 2: Comparative Properties of Substituted Polybutadienes (Conceptual)

| Property | Poly(1,3-butadiene) | Poly(isoprene) (2-methyl-1,3-butadiene) | Poly(this compound) (Expected) |

| Glass Transition Temperature (Tg) | Varies with microstructure (-102 to -15 °C) | ~ -73 °C | Higher than polybutadiene, influenced by microstructure |

| Low-Temperature Flexibility | Good to Excellent | Good | Potentially enhanced in copolymers |

| Mechanical Strength | Moderate | Good | Influenced by chain entanglement and crystallinity |

This conceptual table provides a comparative framework for understanding how the size of the substituent at the 2-position of the butadiene monomer can influence the resulting polymer's properties.

Theoretical and Computational Chemistry Applied to 2 Ethyl 1,3 Butadiene

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental in determining the geometric and electronic structure of molecules. For 2-ethyl-1,3-butadiene, a key area of investigation is its conformational isomerism around the central C2-C3 single bond. Like its parent molecule, 1,3-butadiene (B125203), it can exist in two primary planar conformations: s-trans and s-cis. masterorganicchemistry.comyoutube.com

The s-trans conformation, where the double bonds are on opposite sides of the single bond, is generally more stable for conjugated dienes due to reduced steric hindrance. study.combrainly.com In 1,3-butadiene, the s-trans conformer is approximately 2.3 to 2.9 kcal/mol lower in energy than the s-cis conformer. masterorganicchemistry.com For this compound, the presence of the ethyl group at the C2 position introduces additional steric strain. This strain is particularly pronounced in the s-cis conformation, where the ethyl group would be in close proximity to the hydrogen atom on the C4 carbon. Consequently, the energy difference between the s-trans and s-cis conformers is expected to be even larger than in unsubstituted butadiene, making the s-trans form overwhelmingly predominant at equilibrium.

Quantum chemical methods, such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), can be used to calculate the optimized geometries (bond lengths and angles) and relative energies of these conformers. High-level calculations on s-trans-1,3-butadiene have determined its equilibrium structure with high precision. ulsu.ru The substitution of an ethyl group is expected to cause minor alterations to the bond lengths and angles of the butadiene backbone due to inductive and hyperconjugative effects.

Below is a table of computed structural parameters for the parent molecule, s-trans-1,3-butadiene, which serves as a baseline for understanding the structure of its 2-ethyl derivative.

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C1=C2 | 1.338 |

| Bond Length | C2-C3 | 1.454 |

| Bond Angle | C1=C2-C3 | 123.5° |

| Bond Angle | H-C1=C2 | 121.4° |

| Data derived from computational studies on s-trans-1,3-butadiene. ulsu.ru |

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a widely used computational method for studying chemical reactions, offering a good balance between accuracy and computational cost. rsc.org It is particularly valuable for elucidating reaction mechanisms, characterizing transition states, and calculating energy barriers.

A primary application of DFT in the context of this compound is the study of its participation in cycloaddition reactions, most notably the Diels-Alder reaction. ucalgary.ca The reaction of 1,3-butadiene with ethylene (B1197577) to form cyclohexene (B86901) is a prototypical example that has been extensively studied computationally. researchgate.netresearchgate.net These studies show the reaction proceeds through a concerted, synchronous transition state. ic.ac.uk

The presence of the electron-donating ethyl group at the C2 position in this compound is expected to increase its reactivity in a normal-electron-demand Diels-Alder reaction (i.e., with an electron-poor dienophile). ucalgary.ca This increased reactivity is a consequence of the ethyl group raising the energy of the diene's Highest Occupied Molecular Orbital (HOMO), leading to a smaller energy gap with the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) and a lower activation energy barrier. DFT calculations can precisely quantify this effect by locating the transition state structure and calculating its energy relative to the reactants.

The table below presents a range of calculated activation energies for the parent Diels-Alder reaction between 1,3-butadiene and ethylene using various computational methods, providing a benchmark for assessing the reactivity of substituted dienes.

| Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| B3LYP | 6-31G* | 24.8 |

| B3LYP | 6-311++G(3df,3pd) | 28.3 |

| CBS-QB3 | - | 22.9 |

| MRAQCC | Extended | 22.0 |

| Data for the reaction of 1,3-butadiene and ethylene. researchgate.netnih.gov |

Frontier Molecular Orbital (FMO) theory is a powerful qualitative and quantitative tool for predicting the feasibility and outcome of pericyclic reactions. wikipedia.org According to FMO theory, the dominant interaction in a Diels-Alder reaction is between the HOMO of the diene and the LUMO of the dienophile (or vice-versa in an inverse-electron-demand reaction). acs.orgresearchgate.net The energy and symmetry of these orbitals govern the reaction's facility.

For this compound, the ethyl group acts as an electron-donating group, which perturbs the molecular orbitals of the butadiene system. Specifically, it raises the energy of the HOMO, making the molecule a better nucleophile and more reactive toward electron-deficient dienophiles. ucalgary.ca The LUMO energy is less affected. This narrowing of the HOMO-LUMO gap leads to a stronger stabilizing interaction in the transition state and a lower activation barrier. researchgate.net

DFT calculations can provide precise energies and visualizations of the HOMO and LUMO. For 1,3-butadiene, the HOMO has a node between C2 and C3, with large coefficients on C1 and C4, while the LUMO has nodes between C1-C2 and C3-C4. The ethyl group on this compound would slightly distort these orbitals but maintain their fundamental symmetry properties required for the cycloaddition.

| Molecule | Orbital | Expected Energy (eV) | Effect of 2-Ethyl Group |

| 1,3-Butadiene | HOMO | ~ -9.1 | Energy is raised (less negative) |

| 1,3-Butadiene | LUMO | ~ +0.5 | Minor change |

| This compound | HOMO-LUMO Gap | ~ 9.6 eV | Gap is reduced |

| Energies for 1,3-butadiene are approximate literature values. The effect of the ethyl group is a qualitative prediction based on FMO theory. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and intermolecular interactions.

While specific MD simulation studies focused solely on this compound are not prominent in the literature, the technique is well-suited to investigate several aspects of its behavior. An MD simulation could be employed to:

Analyze Conformational Dynamics: Simulate the rotation around the central C2-C3 bond to determine the rate of interconversion between the s-trans and s-cis conformers and to explore the full conformational landscape.

Study Liquid-State Properties: By simulating a collection of this compound molecules in a periodic box, one can compute bulk properties such as density, heat of vaporization, and the radial distribution function. The latter provides insight into the average distances and coordination numbers between molecules in the liquid phase, revealing how they pack and interact through non-covalent forces.

Investigate Solvation: Place a single this compound molecule in a box of solvent (e.g., water or an organic solvent) to study solvation effects, the structure of the solvation shell, and the dynamics of solvent molecules around the solute.

Such simulations rely on a force field, which is a set of parameters and equations that defines the potential energy of the system as a function of its atomic coordinates. For a molecule like this compound, a standard organic force field such as OPLS-AA or GAFF would be appropriate.

Advanced Spectroscopic Characterization Methodologies for 2 Ethyl 1,3 Butadiene Systems

High-Resolution Rotational Spectroscopy for Gas-Phase Structural Elucidation

High-resolution rotational spectroscopy is a powerful technique for determining the precise geometric structure of molecules in the gas phase. By measuring the absorption of microwave radiation, which induces transitions between rotational energy levels, highly accurate rotational constants (A, B, and C) can be obtained. These constants are inversely proportional to the molecule's moments of inertia and are therefore directly related to its bond lengths and angles.

For a molecule like 2-Ethyl-1,3-butadiene, this method can distinguish between different conformational isomers, such as the more stable s-trans (antiperiplanar) and the less stable s-cis (synperiplanar) forms, which differ by rotation around the central C-C single bond. While specific rotational spectroscopy studies on this compound are not extensively documented, data from the parent molecule, 1,3-butadiene (B125203), provides a clear precedent. Equilibrium structures for s-trans-1,3-butadiene have been determined with remarkable precision by combining experimental rotational constants with high-level quantum chemical calculations. ulsu.ru

The introduction of an ethyl group at the 2-position would significantly alter the moments of inertia compared to 1,3-butadiene. A rotational spectroscopic study of this compound would yield a unique set of rotational constants, allowing for the calculation of its specific structural parameters. amazonaws.comacs.orgnih.gov The analysis would likely be supported by quantum chemical computations to aid in the assignment of the dense rotational spectrum and to correct for vibrational effects, ultimately leading to an equilibrium (re) structure. ulsu.ru

| Structural Parameter | Experimental Value for s-trans-1,3-butadiene ulsu.ru | Expected Qualitative Effect in this compound |

|---|---|---|

| C1=C2 Bond Length | 1.338 Å | Minor change, potential slight lengthening due to substitution. |

| C2-C3 Bond Length | 1.454 Å | Minor change, influenced by steric and electronic effects of the ethyl group. |

| C1=C2-C3 Bond Angle | 123.3° | Increase due to steric repulsion from the ethyl group. |

| Rotational Constants | A, B, C accurately determined. ulsu.ru | Significantly different A, B, and C constants due to mass and geometry changes. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Microstructure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the connectivity and chemical environment of atoms in a molecule. uobasrah.edu.iq For this compound, ¹H and ¹³C NMR provide a unique spectral fingerprint that allows for its unambiguous identification and differentiation from its isomers. creative-biostructure.com

In the ¹H NMR spectrum, distinct signals would appear for the vinyl protons and the protons of the ethyl group. The chemical shifts (δ) and spin-spin coupling constants (J) would provide detailed information about their connectivity. For example, the terminal =CH₂ protons would show characteristic geminal, cis, and trans couplings to the adjacent vinyl proton. Similarly, the ¹³C NMR spectrum would display six unique signals corresponding to the six carbon atoms in the molecule, with chemical shifts indicative of their sp² or sp³ hybridization state. researchgate.net

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| =CH₂ (C1) | ~5.1-5.3 | ~112.9 |

| -C(Et)= (C2) | - | ~147.5 |

| =CH- (C3) | ~6.3-6.5 | ~116.8 |

| =CH₂ (C4) | ~4.9-5.1 | ~141.2 |

| -CH₂- (ethyl) | ~2.2 | ~23.5 |

| -CH₃ (ethyl) | ~1.1 | ~12.6 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Furthermore, NMR is critical for analyzing the microstructure of polymers derived from this compound. Polymerization of conjugated dienes can result in different enchainments: 1,4-addition (leading to cis and trans isomers) and 1,2-addition (leading to vinyl side groups). endress.com High-resolution ¹³C NMR can resolve the signals from carbon atoms in these different microstructures, allowing for their quantitative determination. researchgate.netacs.org Advanced techniques like 2D NMR (COSY, HSQC, HMBC) would further confirm assignments and elucidate the connectivity in complex polymer chains. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and conformational properties of a molecule by probing its vibrational modes. masterorganicchemistry.com These two techniques are complementary; FT-IR measures changes in the dipole moment, while Raman scattering depends on changes in polarizability.

For this compound, the key functional groups are the C=C double bonds and the sp² and sp³ C-H bonds, each giving rise to characteristic vibrational frequencies. The FT-IR and Raman spectra would prominently feature:

C-H stretching vibrations for the vinyl groups (typically >3000 cm⁻¹) and the ethyl group (<3000 cm⁻¹).

C=C stretching vibrations for the conjugated diene system (typically in the 1580-1650 cm⁻¹ region). The symmetric and asymmetric stretches may be resolved, with one being more intense in the Raman and the other in the IR spectrum.

Out-of-plane C-H bending (wagging) vibrations (typically 700-1000 cm⁻¹), which are often strong in the IR spectrum and are diagnostic of the substitution pattern on the double bonds.

Vibrational spectroscopy is also a valuable tool for studying the conformational isomerism (s-cis vs. s-trans) of this compound. Certain vibrational modes are unique to each conformer. For 1,3-butadiene, distinct bands in the FT-IR and Raman spectra have been assigned to the s-trans and s-cis forms, allowing for the study of their equilibrium and thermodynamic properties. researchgate.net A similar approach could be applied to this compound to characterize its conformational landscape.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Spectroscopic Activity |

|---|---|---|

| sp² C-H Stretch | 3010 - 3095 | IR & Raman |

| sp³ C-H Stretch | 2850 - 2960 | IR & Raman |

| C=C Stretch (conjugated) | 1580 - 1650 | IR & Raman (often stronger in Raman) |

| CH₂ Scissoring | 1410 - 1470 | IR |

| C-H Out-of-Plane Bend | 700 - 1000 | IR (often strong) |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its molecular formula, and gain structural information through the analysis of fragmentation patterns. chemguide.co.uk

For this compound (C₆H₁₀), the electron ionization (EI) mass spectrum would show a molecular ion (M⁺˙) peak at an m/z value corresponding to its molecular weight, approximately 82.14. nist.gov The high-resolution mass spectrum would provide the exact mass, allowing for the unambiguous confirmation of the molecular formula C₆H₁₀.

The fragmentation pattern in the mass spectrum provides valuable structural clues. The molecular ion of this compound can undergo various fragmentation pathways upon ionization. A primary fragmentation pathway for dienes is allylic cleavage, which is the breaking of a bond beta to a double bond, leading to a stable allylic cation.

Key fragments observed in the mass spectrum of this compound include:

m/z 67: Loss of a methyl radical (•CH₃), corresponding to the [M - 15]⁺ ion.

m/z 53: Loss of an ethyl radical (•C₂H₅) via allylic cleavage, a very common fragmentation for this structure, corresponding to the [M - 29]⁺ ion. miamioh.edu

m/z 41: A common fragment in hydrocarbons, corresponding to the allyl cation [C₃H₅]⁺.

m/z 39: Loss of H₂ from the m/z 41 fragment, corresponding to the cyclopropenyl cation [C₃H₃]⁺.

The relative abundance of these fragment ions creates a unique mass spectrum that helps to identify the compound and distinguish it from structural isomers. nist.gov

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 82 | [C₆H₁₀]⁺˙ (Molecular Ion) | - |

| 67 | [C₅H₇]⁺ | •CH₃ |

| 53 | [C₄H₅]⁺ | •C₂H₅ |

| 41 | [C₃H₅]⁺ | •C₃H₅ |

| 39 | [C₃H₃]⁺ | C₃H₅• + H₂ |

Conclusion and Future Research Directions in 2 Ethyl 1,3 Butadiene Chemistry

Synthesis of Key Academic Contributions and Research Progress

Academic contributions focusing specifically on 2-ethyl-1,3-butadiene are sparse. Research progress is primarily inferred from general methodologies developed for the synthesis of 2-alkyl-1,3-butadienes and the broader principles of diene reactivity and polymerization.

Synthesis: The preparation of 2-alkyl-1,3-butadienes, including the ethyl-substituted variant, has been approached through several synthetic routes. A notable two-step procedure involves the reaction of alkyl Grignard reagents or cuprates with commercially available 1,4-dibromo-2-butene (B147587). This reaction proceeds via an SN2′ substitution to yield a 3-alkyl-4-bromo-1-butene intermediate, which is subsequently dehydrohalogenated to form the desired 2-alkyl-1,3-diene. nih.gov Another classical method involves the high-temperature pyrolysis of 2-alkyl-1,4-butanediol diacetates, though this can sometimes lead to isomeric impurities that may hinder subsequent polymerization. acs.org

Reactivity and Polymerization: As a conjugated diene, this compound is expected to undergo characteristic reactions such as electrophilic additions and cycloadditions, most notably the Diels-Alder reaction. Computational studies on substituted butadienes indicate that the nature and position of the substituent significantly influence both the reaction rate and the stereoselectivity of the resulting cycloadducts. chemrxiv.orglongdom.org The ethyl group at the C2 position is expected to exert both steric and electronic effects, influencing the frontier molecular orbitals (HOMO-LUMO) that govern these transformations. mdpi.com

The most significant potential application for this compound is as a monomer for the synthesis of specialty elastomers. The living free radical polymerization of 1,3-dienes is a well-established process, and it is anticipated that this compound could be polymerized or copolymerized to create materials with unique properties. acs.org The presence of the ethyl group, as opposed to the methyl group in isoprene, would likely alter the physical properties of the resulting polymer, such as its glass transition temperature (Tg), elasticity, and thermal stability.

Below are the known physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₁₀ |

| Molecular Weight | 82.15 g/mol |

| CAS Number | 3404-63-5 |

| Boiling Point | 74-75 °C at 760 mmHg |

| Density | 0.698 g/cm³ |

| Refractive Index | 1.445 |

Unexplored Avenues and Grand Challenges in this compound Research

The chemistry of this compound is largely an open field, with numerous unexplored avenues and significant research challenges.

Polymer Synthesis and Characterization: The primary unexplored area is the systematic investigation of the polymerization and copolymerization of this compound. A grand challenge lies in achieving precise control over the polymer's microstructure (cis-1,4, trans-1,4, and 1,2-addition), which dictates its macroscopic properties. Research is needed to understand how various catalyst systems (e.g., Ziegler-Natta, anionic, coordination catalysts) influence this stereoselectivity for a 2-ethyl substituted monomer. rsc.org Furthermore, detailed characterization of poly(this compound) is required to establish structure-property relationships.

Copolymerization Studies: Investigating the copolymerization of this compound with other commodity monomers (like styrene or acrylonitrile) could lead to new classes of synthetic rubbers with tailored performance characteristics, such as enhanced abrasion resistance or specific thermal properties.

Mechanistic and Kinetic Studies: There is a distinct lack of fundamental kinetic and mechanistic data for the reactions of this compound. Detailed studies of its participation in Diels-Alder reactions, transition metal-catalyzed couplings, and other functionalization reactions are needed to build a predictive framework for its synthetic utility. nih.gov

Application as a Synthetic Building Block: Beyond polymers, this compound could serve as a versatile four-carbon building block in the synthesis of fine chemicals and natural products. The development of selective catalytic transformations that exploit the unique reactivity of this substituted diene remains a key challenge.

Methodological Advancements and Interdisciplinary Perspectives in Conjugated Diene Science

Progress in the broader field of conjugated diene science provides a roadmap for future research into specific molecules like this compound.

Methodological Advancements: Modern organic synthesis has produced powerful tools for the stereoselective construction and functionalization of conjugated dienes. nih.gov Transition metal catalysis, in particular, has revolutionized the field. nih.gov

Cross-Coupling Reactions: Palladium-, nickel-, and iron-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille) allow for the modular and stereocontrolled synthesis of highly substituted dienes from simple precursors. mdpi.comorganic-chemistry.org These methods offer a direct route to complex diene structures that were previously difficult to access.

Olefin Metathesis: Ring-closing and cross-metathesis reactions catalyzed by ruthenium or molybdenum complexes provide another efficient pathway to conjugated dienes, often with high chemoselectivity. semanticscholar.org

C–H Functionalization: The direct activation and functionalization of C–H bonds is an emerging, atom-economical strategy for modifying diene skeletons without the need for pre-functionalized substrates. researchgate.net

Interdisciplinary Perspectives:

Computational Chemistry: Density Functional Theory (DFT) and other computational methods have become indispensable tools for studying diene chemistry. They allow researchers to predict reaction outcomes, probe reaction mechanisms, and understand the origins of regio- and stereoselectivity. researchgate.netresearchgate.net Such in silico studies can guide experimental design, saving time and resources, and are crucial for unraveling the subtle electronic and steric factors governing the reactivity of substituted dienes like this compound.

Materials Science: The synthesis of novel polymers from functionalized or substituted dienes is a prime example of the intersection between organic synthesis and materials science. By creating polymers from monomers like this compound, researchers can tune material properties for specific applications, from advanced rubbers and elastomers to functional coatings and nanocomposites. researchgate.netresearchgate.netnih.gov The post-polymerization functionalization of polybutadienes is another active area, enabling the creation of materials with tailored surface energies or reactive handles for further modification. acs.orgmdpi.com

Q & A

Basic Research Questions

Q. What is the structural distinction between 2-Ethyl-1,3-butadiene and other butadiene isomers, and how can spectroscopic methods resolve ambiguities in nomenclature?

- Methodological Answer : Use IUPAC nomenclature rules to confirm the structure: this compound has a conjugated diene system (C1–C2 and C3–C4 double bonds) with an ethyl substituent at C2. For verification, employ NMR spectroscopy :

- ¹H NMR distinguishes substituent positions via coupling patterns (e.g., allylic protons near the ethyl group).

- IR spectroscopy identifies conjugation via C=C stretching vibrations (~1600 cm⁻¹).

- Cross-reference with CAS registry numbers (e.g., 3588-30-5 for methoxy derivatives) to avoid misidentification .

Q. What synthetic routes are available for this compound, and how can researchers optimize yield in lab-scale synthesis?

- Methodological Answer : Adapt protocols from analogous diene syntheses:

- Wittig Reaction : Use ethyl-substituted aldehydes/ketones with stabilized ylides to form the conjugated system (e.g., as in 1,4-diphenyl-1,3-butadiene synthesis) .

- Dehydration of Diols : Acid-catalyzed dehydration of 3-ethyl-1,3-butanediol may yield the target compound, though side reactions (e.g., carbocation rearrangements) require controlled conditions (low temperature, inert atmosphere) .

- Monitor reaction progress via gas chromatography (GC) with flame ionization detection (FID) to optimize purity and yield.

Q. How does conjugation in this compound influence its stability and reactivity compared to non-conjugated dienes?

- Methodological Answer : Apply molecular orbital (MO) theory to assess stabilization:

- Hückel calculations predict lowered energy for the conjugated π-system, enhancing thermodynamic stability.

- Compare heat of hydrogenation with isolated dienes (e.g., 1,4-pentadiene) to quantify stabilization experimentally .

Advanced Research Questions

Q. What advanced separation techniques can isolate this compound from complex C4 hydrocarbon mixtures?

- Methodological Answer : Leverage fluorinated anion-pillared hybrid ultramicroporous materials (e.g., MOFs) for selective adsorption. These materials exploit gate-opening effects and size-sieving to separate dienes based on molecular dimensions and polarity. Validate separation efficiency via dynamic breakthrough experiments and GC-MS analysis .

Q. How can computational modeling predict the reaction pathways of this compound in polymerization or Diels-Alder reactions?

- Methodological Answer : Use density functional theory (DFT) to model:

- Frontier molecular orbitals (HOMO/LUMO) for regioselectivity in Diels-Alder reactions.

- Transition-state geometries to assess activation barriers for polymerization initiation.

- Cross-validate with experimental kinetic data (e.g., Arrhenius plots) .

Q. What methodologies are recommended for assessing inhalation toxicity and occupational exposure risks of this compound?

- Methodological Answer : Follow US EPA risk assessment frameworks :

- Calculate inhalation unit risk (IUR) using animal toxicity data (e.g., LC₅₀ values) and extrapolate to human exposure via physiologically based pharmacokinetic (PBPK) modeling .

- Monitor airborne concentrations in lab settings using passive samplers or real-time IR sensors , referencing exposure limits for 1,3-butadiene (e.g., OSHA PEL: 1 ppm) as a benchmark .

Q. How can researchers resolve contradictions in reported kinetic data for this compound’s oxidation or photodegradation?

- Methodological Answer : Conduct systematic reviews with strict inclusion criteria:

- Compare studies using standardized reaction conditions (temperature, catalyst, solvent).

- Analyze impurities (e.g., peroxides) via HPLC-UV to identify confounding factors.

- Use meta-regression to assess variability across datasets, referencing EPA’s 1,3-butadiene review protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。